

Confirming the identity of Methyl 3-Fluoro-2-nitrobenzoate using spectroscopic methods

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Compound of Interest

Compound Name: Methyl 3-Fluoro-2-nitrobenzoate

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Spectroscopic Identity of Methyl 3-Fluoro-2-nitrobenzoate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative analysis of the spectroscopic methods used to confirm the identity of **Methyl 3-Fluoro-2-nitrobenzoate**, with supporting data from analogous compounds, Methyl 2-nitrobenzoate and Methyl 3-fluorobenzoate.

The unique substitution pattern of **Methyl 3-Fluoro-2-nitrobenzoate** presents a distinct spectroscopic fingerprint. By comparing its spectral data with those of structurally similar molecules, researchers can confidently verify its synthesis and purity. This guide outlines the expected spectral characteristics and provides the foundational experimental protocols for acquiring such data.

Spectroscopic Data Comparison

A thorough analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data allows for the clear differentiation of **Methyl 3-Fluoro-2-nitrobenzoate** from its structural analogs. Below is a summary of the key spectral features.

Table 1: ^1H NMR Spectral Data Comparison (CDCl_3)

Compound	Aromatic Protons (ppm)	Methylester Protons (ppm)
Methyl 3-Fluoro-2-nitrobenzoate	Data not available in public literature	Data not available in public literature
Methyl 2-nitrobenzoate	7.50-7.80 (m, 4H)	3.94 (s, 3H)
Methyl 3-fluorobenzoate	7.20-7.85 (m, 4H)	3.91 (s, 3H)[1]

Table 2: ^{13}C NMR Spectral Data Comparison (CDCl_3)

Compound	Aromatic Carbons (ppm)	Carbonyl Carbon (ppm)	Methylester Carbon (ppm)
Methyl 3-Fluoro-2-nitrobenzoate	Data not available in public literature	Data not available in public literature	Data not available in public literature
Methyl 2-nitrobenzoate	124.0, 128.9, 130.5, 131.9, 133.2, 148.5	165.5	52.8
Methyl 3-fluorobenzoate	116.5 (d), 120.0 (d), 125.2, 130.0 (d), 132.2, 162.5 (d)	165.7	52.2[1]

Table 3: Key IR Absorption Bands (cm^{-1})

Compound	C=O Stretch	NO ₂ Stretch (asymmetric)	NO ₂ Stretch (symmetric)	C-F Stretch
Methyl 3-Fluoro-2-nitrobenzoate	Expected ~1730	Expected ~1530	Expected ~1350	Expected ~1250
Methyl 2-nitrobenzoate	~1725	~1530	~1350	-
Methyl 3-fluorobenzoate	~1720	-	-	~1250

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
Methyl 3-Fluoro-2-nitrobenzoate	Expected 199	Expected [M-OCH ₃] ⁺ , [M-NO ₂] ⁺
Methyl 2-nitrobenzoate	181	150 ([M-OCH ₃] ⁺), 135 ([M-NO ₂] ⁺)
Methyl 3-fluorobenzoate	154	123 ([M-OCH ₃] ⁺)

Note: Predicted data for **Methyl 3-Fluoro-2-nitrobenzoate** is based on the analysis of functional groups and comparison with similar structures.

Experimental Protocols

Accurate data acquisition is crucial for reliable spectral analysis. The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A relaxation delay of 2.0 seconds and an accumulation of 1024 scans are typically required.

2. Infrared (IR) Spectroscopy

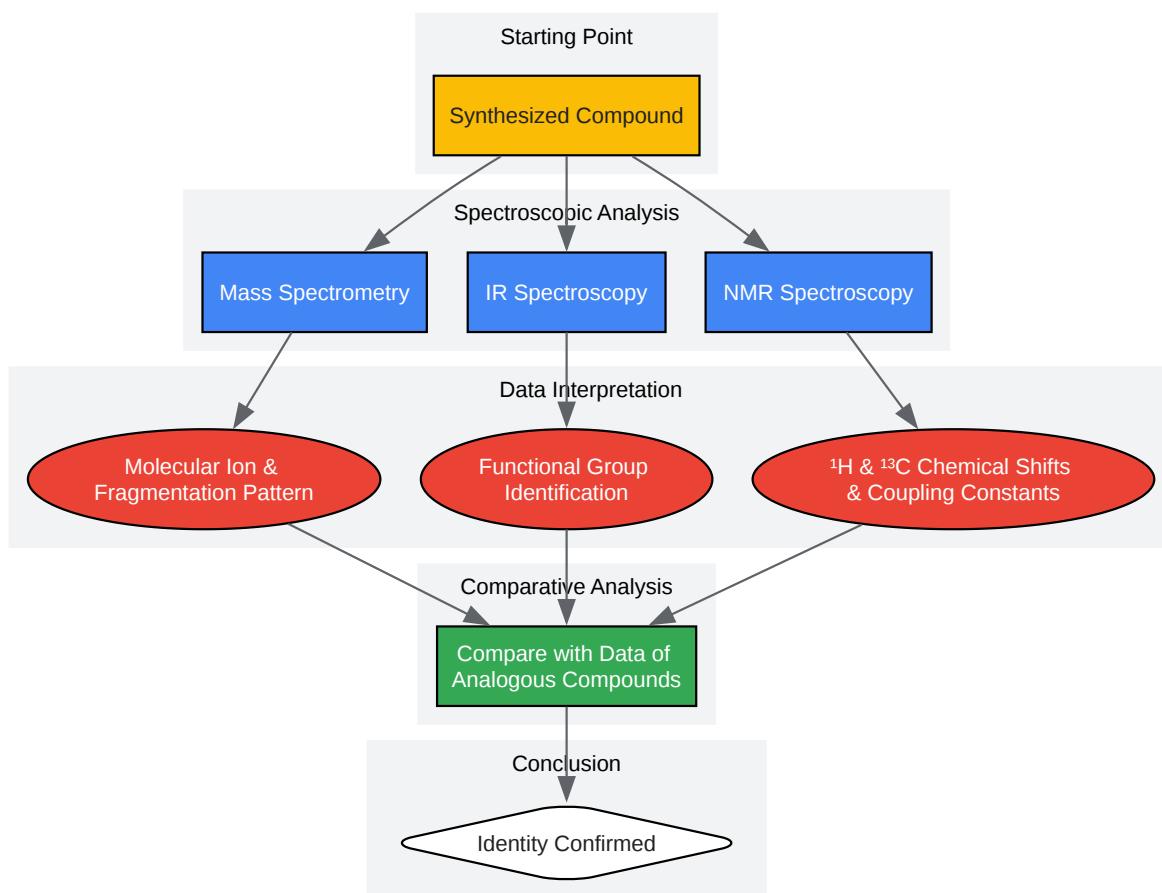
- Sample Preparation: A small amount of the neat sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is typically performed to obtain a high signal-to-noise ratio.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) is performed at 70 eV.
- Data Acquisition: The mass spectrum is scanned over a range of m/z 40-400.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of **Methyl 3-Fluoro-2-nitrobenzoate** using the described spectroscopic methods.



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Caption: Workflow for Spectroscopic Identity Confirmation.

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References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033968) [hmdb.ca]
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